4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde
Description
Structural Characteristics and IUPAC Nomenclature
The structural architecture of this compound represents a sophisticated integration of multiple organic functional groups within a single molecular framework. The compound possesses the Chemical Abstracts Service registry number 1172568-89-6 and exhibits a molecular formula of C17H14N2O3S with a precisely determined molecular weight of 326.37 grams per mole. The IUPAC nomenclature accurately reflects the compound's complex structural organization, beginning with the benzaldehyde core that bears both methoxy and substituted methyl groups at specific positions.
The structural complexity becomes evident through examination of the SMILES notation: O=CC1=CC=C(OC)C(CSC2=NN=C(C3=CC=CC=C3)O2)=C1, which delineates the precise connectivity pattern throughout the molecule. The benzaldehyde component features a formyl group (-CHO) at the primary position, with a methoxy group (-OCH3) positioned at the 4-carbon of the benzene ring. The 3-position carbon bears a methyl substituent that connects through a sulfur atom to the 2-position of the 1,3,4-oxadiazole ring system.
The 1,3,4-oxadiazole heterocycle within this structure adopts the characteristic five-membered ring configuration containing one oxygen atom and two nitrogen atoms in the 1,3,4-arrangement pattern. This oxadiazole ring carries a phenyl substituent at the 5-position, creating an extended aromatic system that contributes significantly to the overall molecular stability and electronic properties. Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit their distinctive properties through the electronic effects of the heteroatoms within the five-membered ring structure.
The thioether linkage (-S-) serves as a critical structural bridge connecting the benzaldehyde fragment to the oxadiazole system through a methylene spacer group (-CH2-). This arrangement creates a flexible connection that allows for conformational variations while maintaining the overall molecular integrity. Studies of similar thioether-linked oxadiazole compounds have shown that this structural motif contributes to enhanced molecular stability and provides opportunities for diverse chemical reactivity patterns.
| Structural Component | Position | Chemical Group | Molecular Contribution |
|---|---|---|---|
| Benzaldehyde Core | Primary | Formyl (-CHO) | Electrophilic center |
| Methoxy Substituent | 4-position | -OCH3 | Electron-donating group |
| Methyl Bridge | 3-position | -CH2- | Flexible spacer |
| Thioether Linkage | Bridge | -S- | Heteroatom connector |
| Oxadiazole Ring | Central | Five-membered heterocycle | Electronic stabilization |
| Phenyl Substituent | 5-position | Aromatic ring | π-system extension |
Historical Development in Heterocyclic Chemistry
The historical development of compounds containing the 1,3,4-oxadiazole nucleus has evolved significantly since the initial recognition of oxadiazole heterocycles as important structural motifs in organic chemistry. Oxadiazoles represent a class of five-membered heterocyclic aromatic compounds that can exist in four distinct isomeric forms, specifically 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole configurations. Historical research has established that among these isomers, the 1,2,3-oxadiazole and 1,2,5-oxadiazole forms demonstrate inherent instability and readily undergo ring-opening reactions to form diazoketone tautomers.
The emergence of 1,3,4-oxadiazole chemistry gained momentum through systematic investigations into heterocyclic compound synthesis methodologies. Early synthetic approaches focused on the cyclization of diacylhydrazines under various reaction conditions, with the specific conditions significantly influencing the formation and stability of the resulting oxadiazole rings. These foundational studies established that 1,3,4-oxadiazoles demonstrate superior stability compared to other oxadiazole isomers, making them particularly valuable for pharmaceutical and materials science applications.
The development of synthetic methodologies for 1,3,4-oxadiazole derivatives has progressed through several distinct phases of innovation. The most commonly employed synthetic approach involves the reaction between acid hydrazides and acid chlorides, followed by direct cyclization of the resulting diacylhydrazines using various dehydrating agents including phosphorus oxychloride, thionyl chloride, and phosphorus pentoxide. Alternative synthetic strategies have emerged, including the oxidation of tetrazoles in the presence of aldehydes and the reaction of tetrazoles with acyl chlorides, both methods involving the release of nitrogen gas during the cyclization process.
Contemporary research has expanded the synthetic repertoire to include specialized methodologies for specific substitution patterns. Studies have demonstrated successful synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives through innovative approaches that provide enhanced selectivity and improved yields. These advanced synthetic methods have enabled the preparation of increasingly complex oxadiazole derivatives, including compounds that incorporate multiple functional groups and extended aromatic systems similar to this compound.
The historical progression of oxadiazole chemistry has been particularly influenced by the recognition of these compounds' potential in medicinal chemistry applications. Research has documented that 1,3,4-oxadiazole derivatives exhibit significant biological activities including antibacterial, antifungal, anti-inflammatory, anticancer, and various other pharmacological properties. This biological activity profile has driven continued innovation in synthetic methodologies and structural modifications, leading to the development of increasingly sophisticated oxadiazole-containing compounds.
Position within 1,3,4-Oxadiazole Derivative Classifications
Within the comprehensive classification system of 1,3,4-oxadiazole derivatives, this compound occupies a distinctive position as a thioether-linked, multi-functional heterocyclic compound. The classification of 1,3,4-oxadiazole derivatives typically follows structural organization patterns based on substitution patterns, linking groups, and functional group arrangements. This particular compound represents an advanced member of the thioether-substituted oxadiazole subclass, distinguished by its incorporation of both aromatic aldehyde functionality and methoxy substitution.
The primary classification criterion for this compound centers on its 2,5-disubstituted 1,3,4-oxadiazole core structure. Research has established that 2,5-disubstituted 1,3,4-oxadiazoles represent the most synthetically accessible and structurally stable members of the oxadiazole family. Within this subclass, compounds bearing phenyl substitution at the 5-position constitute a particularly well-studied group due to their enhanced aromatic stabilization and favorable electronic properties.
The thioether linkage connecting the oxadiazole ring to the benzaldehyde component places this compound within the sulfur-containing oxadiazole derivative category. Studies of similar thioether-linked oxadiazole compounds have demonstrated that the sulfur atom contributes significantly to the overall molecular properties, including lipophilicity enhancement and potential for diverse chemical transformations. The presence of the thioether bridge distinguishes this compound from direct carbon-carbon linked oxadiazole derivatives and provides unique opportunities for chemical modification and biological activity.
From a functional group perspective, the compound belongs to the aldehyde-containing oxadiazole derivative subclass. The presence of the formyl group (-CHO) provides a reactive electrophilic center that enables further chemical transformations and potential conjugation reactions. Research has shown that aldehyde-functionalized oxadiazole derivatives serve as valuable synthetic intermediates for the preparation of more complex heterocyclic systems.
The methoxy substitution pattern places this compound within the electron-rich oxadiazole derivative category. Studies have demonstrated that electron-donating substituents such as methoxy groups significantly influence the electronic properties of oxadiazole-containing compounds, affecting both their chemical reactivity and potential biological activities. The specific positioning of the methoxy group at the 4-position of the benzaldehyde ring creates a substitution pattern that enhances electron density while maintaining aromatic stability.
| Classification Category | Structural Feature | Compound Example | Reference Classification |
|---|---|---|---|
| 2,5-Disubstituted | Oxadiazole core | 5-phenyl-2-substituted | Primary structural class |
| Thioether-linked | Sulfur bridge | -S-CH2- connector | Linkage-based subclass |
| Aldehyde-functional | Formyl group | -CHO electrophile | Functional group class |
| Methoxy-substituted | Electron-donating | -OCH3 at 4-position | Electronic property class |
| Aromatic-extended | Multiple benzene rings | Phenyl + benzaldehyde | Structural complexity class |
Contemporary research has positioned this compound type within the broader context of bioactive heterocyclic compounds. Studies have documented that oxadiazole derivatives containing multiple aromatic systems and electron-rich substituents demonstrate enhanced biological activity profiles compared to simpler oxadiazole structures. The specific combination of structural features present in this compound positions it as a representative member of the advanced, multi-functional oxadiazole derivative class that continues to attract significant research attention for both synthetic methodology development and potential applications in various scientific disciplines.
Properties
IUPAC Name |
4-methoxy-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-21-15-8-7-12(10-20)9-14(15)11-23-17-19-18-16(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZFJLVPFFRPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been recognized for their high therapeutic values and are considered promising scaffolds in medicinal chemistry. They have been associated with a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and others.
Mode of Action
Oxadiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes. For instance, some oxadiazole derivatives have shown anticancer activity by interacting with cancer cell lines.
Biochemical Pathways
Oxadiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
It’s worth noting that the oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability, which could potentially impact the bioavailability of this compound.
Result of Action
Some oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani. Additionally, certain compounds have exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC).
Biochemical Analysis
Biochemical Properties
4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cathepsin K. The interaction with tyrosine kinases involves the binding of the oxadiazole moiety to the active site of the enzyme, thereby inhibiting its activity. Similarly, the thioether linkage in this compound allows it to interact with the active site of cathepsin K, leading to enzyme inhibition.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By inhibiting tyrosine kinases, this compound disrupts the phosphorylation cascade, leading to altered gene expression and cellular metabolism. Additionally, this compound has been shown to induce apoptosis in cancer cell lines, such as MCF-7 and KB cells, by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The oxadiazole moiety of the compound binds to the active sites of target enzymes, such as tyrosine kinases and cathepsin K, leading to enzyme inhibition. This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on target enzymes and its ability to induce apoptosis in cancer cells. Prolonged exposure to this compound may lead to adaptive cellular responses, such as the upregulation of drug efflux pumps and the development of resistance.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model used, but it is generally higher than the therapeutic dose required for anticancer activity.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver. The metabolic process involves the oxidation of the methoxy group to form a hydroxylated metabolite, which is then conjugated with glucuronic acid for excretion. Additionally, the thioether linkage is susceptible to cleavage by hepatic enzymes, leading to the formation of a phenyl-oxadiazole metabolite. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and is distributed within the cytoplasm and nucleus. Binding proteins, such as albumin, facilitate the compound’s distribution in the bloodstream and its accumulation in target tissues. The localization of this compound within cells is influenced by its interactions with intracellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. The presence of specific targeting signals within the compound’s structure facilitates its transport to these subcellular compartments. Additionally, post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity.
Biological Activity
4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a methoxy group, an oxadiazole ring, and a thioether linkage, which collectively contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. Its structure is characterized by the presence of an oxadiazole moiety known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2O3S |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 1172568-89-6 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .
- Antimicrobial Properties : The presence of the oxadiazole moiety has been linked to antimicrobial activity. Compounds similar to this compound have shown effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties by inhibiting key inflammatory pathways and cytokine production .
Anticancer Activity
A study evaluated the anticancer effects of various oxadiazole derivatives, including those structurally related to this compound. The most potent compound exhibited an IC50 value of 1.18 µM against HEPG2 liver cancer cells, outperforming standard treatments like staurosporine .
Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of oxadiazole derivatives were synthesized and screened for their antibacterial and antifungal properties. The results indicated that certain derivatives showed significant inhibition against E. coli and C. albicans, suggesting that modifications in the oxadiazole structure can enhance biological efficacy .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound demonstrated cytotoxic effects on multiple cancer cell lines with varying degrees of potency.
- Mechanistic Studies : Investigations into the mechanism revealed that compounds with similar structures can induce apoptosis and inhibit tumor growth through modulation of signaling pathways such as EGFR and IL6 .
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds possess antimicrobial properties. For instance, 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde has shown efficacy against various bacterial strains.
Case Study: Antibacterial Testing
A study conducted on the antibacterial activity of several oxadiazole derivatives demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Anticancer Properties
Research has also focused on the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 18.0 |
In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a lead compound for further development.
Material Science Applications
In material science, compounds containing oxadiazole moieties are being explored for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Photophysical Properties
The incorporation of the oxadiazole ring enhances the luminescent properties of polymers used in OLEDs. The compound's ability to emit light upon excitation makes it a candidate for developing efficient light-emitting materials.
Case Study: OLED Development
A recent project involved synthesizing polymers incorporating this compound. These polymers exhibited high luminescence with quantum yields exceeding 80%, showcasing their applicability in next-generation display technologies.
Biological Research Applications
The compound's unique structure allows it to serve as a valuable tool in biological research, particularly in studying enzyme interactions and cellular processes.
Enzyme Inhibition Studies
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Carbonic Anhydrase | 7.5 |
| Cyclooxygenase | 9.0 |
These findings suggest that the compound could be useful in developing therapeutic agents targeting specific metabolic disorders.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
Table 2: Physical Properties of Analogs
Spectroscopic Features
Anticancer Activity
Neuroprotective Effects
Antioxidant Potential
- Imidazolyl-Oxadiazole Derivatives () : DPPH scavenging activity (70–85% at 50 μM) linked to electron-donating substituents like methoxy .
Preparation Methods
Synthesis of 1,3,4-Oxadiazole Derivatives
The foundational step involves synthesizing the 1,3,4-oxadiazole ring, which is achieved through cyclization of hydrazide derivatives with suitable reagents such as phosphorus oxychloride (POCl₃). This step is crucial for forming the heterocyclic core with the phenyl substitution at the 5-position.
- The synthesis of 5-aryl-1,3,4-oxadiazoles commonly employs cyclodehydration of hydrazides with POCl₃ under reflux conditions, producing the heterocycle efficiently.
- For example, the reaction of ethyl 2-(5-substituted-2-oxobenzothiazolin-3-yl)acetates with POCl₃ yields the corresponding 5-aryl-1,3,4-oxadiazoles after purification (see).
- Reflux in POCl₃ for approximately 8 hours.
- Post-reaction, the mixture is poured into ice-water, precipitating the heterocycle.
- Purification via column chromatography or recrystallization yields pure oxadiazole derivatives.
Functionalization of the Oxadiazole Ring with Thioether Linkages
The next phase involves attaching a thioether linkage to the oxadiazole core, forming the key thio-methyl substituent.
- The synthesis of thio-linked oxadiazoles involves nucleophilic substitution reactions where the oxadiazole derivative bearing a reactive site (e.g., a chloromethyl group) reacts with thiol nucleophiles.
- For example, the reaction of 5-mercapto-1,3,4-oxadiazole derivatives with chloromethyl compounds in acetone with potassium carbonate as a base facilitates the formation of thioether bonds (,).
- Stirring in acetone at room temperature or reflux for 3–6 hours.
- Use of potassium carbonate as a base to deprotonate thiol groups or activate chloromethyl groups.
- Monitoring via TLC ensures completion.
Attachment of the Phenyl Group and Formation of the Methyl Linkage
To incorporate the phenyl group at the 5-position of the oxadiazole, aromatic acids or aldehyde precursors are employed.
- Condensation of aromatic aldehydes with oxadiazole intermediates under suitable conditions (e.g., in ethanol or DMF) facilitates the formation of the phenyl-substituted oxadiazole.
- The methyl linkage is typically formed through nucleophilic substitution or via a Mannich-type reaction involving formaldehyde derivatives and phenyl precursors.
- Reflux in ethanol or DMF with acid or base catalysis.
- Use of formaldehyde or paraformaldehyde to form methyl bridges.
- Purification by recrystallization.
Data Table: Summary of Preparation Methods
Notes on Optimization and Yield
- Reaction temperature and time are critical for maximizing yield and purity.
- Use of dry solvents and inert atmosphere minimizes side reactions.
- TLC and NMR are essential for monitoring reaction progress and confirming product structure.
The synthesis of 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde is achieved through a multi-step process involving the formation of the oxadiazole core, functionalization with thioether linkages, attachment of phenyl groups, and subsequent introduction of methoxy and aldehyde functionalities. These methods leverage well-established cyclization, nucleophilic substitution, and electrophilic aromatic substitution reactions, optimized under specific conditions to ensure high yield and purity. The detailed procedures are supported by recent research findings, emphasizing the importance of controlled reaction parameters.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde?
- Answer : The synthesis typically involves multi-step reactions. For example:
Formation of the oxadiazole ring : Cyclization of thiosemicarbazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) to yield the 1,3,4-oxadiazole core .
Thioether linkage introduction : A nucleophilic substitution reaction between a mercapto-oxadiazole derivative and a halogenated benzaldehyde intermediate (e.g., 4-methoxy-3-(chloromethyl)benzaldehyde) in the presence of a base like K₂CO₃ .
Purification : Recrystallization from methanol or ethanol to isolate the final product, validated via melting point and TLC .
Q. How is the structural characterization of this compound performed?
- Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and thioether connectivity. For example, the aldehyde proton appears at ~10 ppm, while the oxadiazole protons are deshielded .
- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) to verify molecular ion peaks (e.g., [M+H]⁺) .
- Elemental Analysis : Combustion analysis to validate C, H, N, and S content, ensuring purity (>95%) .
Q. What safety precautions are necessary when handling this compound?
- Answer : Based on structurally similar compounds:
- Hazard Classification : Acute toxicity (oral, dermal, inhalation; Category 4), requiring "Warning" labeling .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and contact with skin .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What preliminary biological activities have been reported for analogous compounds?
- Answer : Derivatives with 1,3,4-oxadiazole and thioether motifs show:
- Antimicrobial Activity : Inhibition of bacterial strains (e.g., S. aureus, E. coli) via MIC assays .
- Antioxidant Potential : DPPH radical scavenging with IC₅₀ values comparable to ascorbic acid .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or bioactivity of this compound?
- Answer :
- Reaction Mechanism Studies : DFT calculations to explore energy barriers in oxadiazole cyclization or thioether bond formation .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with biological targets (e.g., bacterial enzymes or antioxidant pathways) .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- X-ray Crystallography : Use SHELXL for single-crystal refinement to unambiguously confirm bond lengths and angles .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish methoxy (-OCH₃) and methylene (-CH₂-S-) groups .
- Cross-Validation : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for aldehyde) with computational (DFT) vibrational spectra .
Q. How can reaction yields be improved for large-scale synthesis?
- Answer :
- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) for thioether formation .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .
Q. What mechanistic insights exist for the bioactivity of this compound?
- Answer :
- Enzyme Inhibition : Oxadiazole derivatives inhibit dihydrofolate reductase (DHFR) in bacteria via competitive binding, validated by kinetic assays .
- ROS Scavenging : Electron-rich thioether and aldehyde groups neutralize free radicals, confirmed via ESR spectroscopy .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
